4-Hydroxy-4,5,5-trimethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one
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Overview
Description
4-HYDROXY-4,5,5-TRIMETHYL-3-(4-METHYLPHENYL)-1,3-OXAZOLAN-2-ONE is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,5,5-TRIMETHYL-3-(4-METHYLPHENYL)-1,3-OXAZOLAN-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenyl isocyanate with 4-hydroxy-4,5,5-trimethyl-2-oxazoline in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-4,5,5-TRIMETHYL-3-(4-METHYLPHENYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-oxo-4,5,5-trimethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one.
Reduction: Formation of 4-amino-4,5,5-trimethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-HYDROXY-4,5,5-TRIMETHYL-3-(4-METHYLPHENYL)-1,3-OXAZOLAN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-4,5,5-TRIMETHYL-3-(4-METHYLPHENYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with antibiotic properties.
Tedizolid: A more potent derivative of linezolid.
Cycloserine: An antibiotic that also contains an oxazolidinone ring.
Uniqueness
4-HYDROXY-4,5,5-TRIMETHYL-3-(4-METHYLPHENYL)-1,3-OXAZOLAN-2-ONE is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other oxazolidinones.
Properties
Molecular Formula |
C13H17NO3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-hydroxy-4,5,5-trimethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H17NO3/c1-9-5-7-10(8-6-9)14-11(15)17-12(2,3)13(14,4)16/h5-8,16H,1-4H3 |
InChI Key |
KEPHSPWZQCKIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)OC(C2(C)O)(C)C |
Origin of Product |
United States |
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